![molecular formula C36H29N5S B14173705 1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1'-biphenyl]-3-yl]-](/img/structure/B14173705.png)
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1'-biphenyl]-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- is a complex organic compound that features a unique structure combining imidazole, biphenyl, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- typically involves multi-step organic reactions. One common method involves the reaction of imidazole with formaldehyde to produce 3-imidazolylmethanol, which is then reacted with aniline derivatives to form the target compound . The reaction conditions often include the use of organic solvents such as methanol, ethanol, and chloroform, and may require catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also critical in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism by which 1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-tris((1H-imidazol-1-yl)methyl)benzene: This compound also contains imidazole groups and is used in similar applications.
5-(1H-imidazol-1-yl)-1,3-benzenedicarboxylic acid: Another imidazole-containing compound with applications in organic synthesis and materials science.
Uniqueness
1H-Imidazole-5-methanamine, 1-[(3-amino[1,1’-biphenyl]-4-yl)methyl]-N-[6-(2-benzothiazolyl)[1,1’-biphenyl]-3-yl]- is unique due to its combination of imidazole, biphenyl, and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C36H29N5S |
|---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
2-[[5-[[4-(1,3-benzothiazol-2-yl)-3-phenylanilino]methyl]imidazol-1-yl]methyl]-5-phenylaniline |
InChI |
InChI=1S/C36H29N5S/c37-33-19-27(25-9-3-1-4-10-25)15-16-28(33)23-41-24-38-21-30(41)22-39-29-17-18-31(32(20-29)26-11-5-2-6-12-26)36-40-34-13-7-8-14-35(34)42-36/h1-21,24,39H,22-23,37H2 |
InChI Key |
ZGQKLJKGCUQYOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CN3C=NC=C3CNC4=CC(=C(C=C4)C5=NC6=CC=CC=C6S5)C7=CC=CC=C7)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14173622.png)
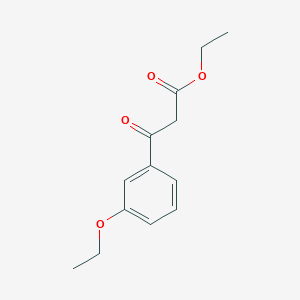

![5-[(4-Nitrophenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14173641.png)
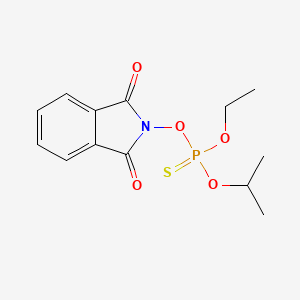
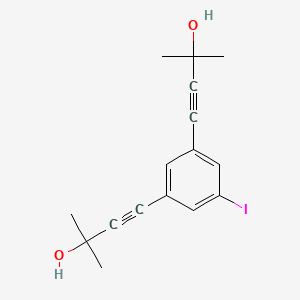
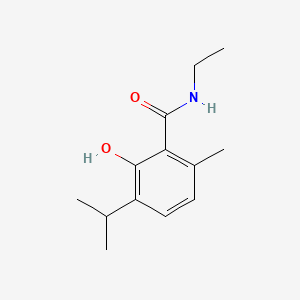
![2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide](/img/structure/B14173666.png)
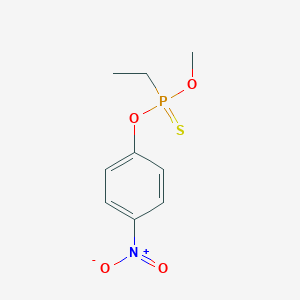
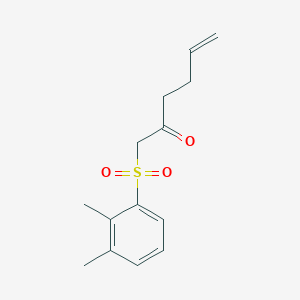

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B14173688.png)

![N,N-dimethyl-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanamine](/img/structure/B14173721.png)
